molecular formula C9H8N4O B13298538 2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13298538
M. Wt: 188.19 g/mol
InChI Key: KOLOAQFOSGBPQK-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in drug discovery and development. The presence of both nitrogen-rich heterocycles in its structure makes it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the condensation of 3-methyl-1H-pyrazole with a suitable pyrimidine derivative. One common method includes the reaction of 3-methyl-1H-pyrazole with 2-chloropyrimidine-5-carbaldehyde under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom (if present) is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO, often at elevated temperatures.

Major Products

    Oxidation: 2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carboxylic acid.

    Reduction: 2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is largely dependent on its interaction with biological targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(1H-Pyrazol-1-YL)pyrimidine: Lacks the methyl group on the pyrazole ring.

    3-(1H-Pyrazol-1-YL)pyridine: Contains a pyridine ring and lacks the aldehyde group.

Uniqueness

2-(3-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the presence of both a pyrazole and a pyrimidine ring, as well as the aldehyde functional group. This combination of structural features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-(3-methylpyrazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H8N4O/c1-7-2-3-13(12-7)9-10-4-8(6-14)5-11-9/h2-6H,1H3

InChI Key

KOLOAQFOSGBPQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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